molecular formula C13H5Cl5N2O4 B14445133 Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate CAS No. 73986-60-4

Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate

Cat. No.: B14445133
CAS No.: 73986-60-4
M. Wt: 430.4 g/mol
InChI Key: ZZBMSVVBQFZDQM-UHFFFAOYSA-N
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Description

Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate is a complex organic compound with the molecular formula C13H5Cl5NO4 This compound is characterized by the presence of multiple chlorine atoms, a nitro group, and a carbanilate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate typically involves multiple steps. One common method includes the nitration of 3,4,6-trichlorophenol to introduce the nitro group. This is followed by the reaction with 3,4-dichlorocarbanilic acid under specific conditions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The nitro and chlorine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

73986-60-4

Molecular Formula

C13H5Cl5N2O4

Molecular Weight

430.4 g/mol

IUPAC Name

(3,4,6-trichloro-2-nitrophenyl) N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C13H5Cl5N2O4/c14-6-2-1-5(3-7(6)15)19-13(21)24-12-9(17)4-8(16)10(18)11(12)20(22)23/h1-4H,(H,19,21)

InChI Key

ZZBMSVVBQFZDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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